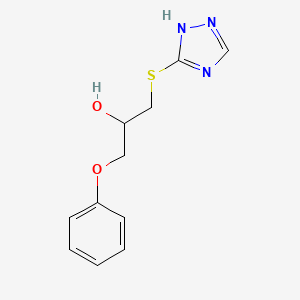
1,5-di-tert-butyl-3-phenyl-3-piperidinol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-di-tert-butyl-3-phenyl-3-piperidinol hydrochloride, commonly known as DBH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBH is a white crystalline powder that is soluble in water and other polar solvents.
Mecanismo De Acción
The mechanism of action of DBH is not fully understood, but it is believed to involve its antioxidant and anti-inflammatory properties. DBH has been shown to scavenge free radicals and inhibit the production of pro-inflammatory cytokines, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
DBH has been shown to have various biochemical and physiological effects, including antioxidant and anti-inflammatory activity, neuroprotective effects, and anti-cancer activity. DBH has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DBH has several advantages for lab experiments, including its high purity, stability, and solubility in water and other polar solvents. However, DBH can be expensive to synthesize, and its mechanism of action is not fully understood, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on DBH, including further studies on its mechanism of action, optimization of its synthesis method, and investigation of its potential applications in other fields, such as materials science and analytical chemistry. DBH may also be studied for its potential use as a biomarker for neurodegenerative diseases and other conditions.
Métodos De Síntesis
DBH can be synthesized through a multistep process, starting with the reaction of 1,5-di-tert-butyl-3-phenylpenta-1,4-dien-3-ol with sodium hydride in tetrahydrofuran. The resulting product is then treated with piperidine to form DBH. This synthesis method has been extensively studied and optimized to achieve high yields and purity of DBH.
Aplicaciones Científicas De Investigación
DBH has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, DBH has been investigated as a potential drug candidate for the treatment of Alzheimer's disease and other neurodegenerative disorders. DBH has also been studied for its antioxidant and anti-inflammatory properties, which may be useful in the treatment of various diseases.
In materials science, DBH has been used as a stabilizer for polymeric materials and as a ligand for metal complexes. DBH has also been studied for its potential applications in analytical chemistry, particularly in the analysis of chiral compounds.
Propiedades
IUPAC Name |
1,5-ditert-butyl-3-phenylpiperidin-3-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO.ClH/c1-17(2,3)16-12-19(21,15-10-8-7-9-11-15)14-20(13-16)18(4,5)6;/h7-11,16,21H,12-14H2,1-6H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWPCMMFLVYOQMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CC(CN(C1)C(C)(C)C)(C2=CC=CC=C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Di-tert-butyl-3-phenyl-3-piperidinol hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-fluorobenzyl)-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4988291.png)
![5-[(4-methylphenoxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B4988293.png)

![2-[benzyl(3-thienylmethyl)amino]ethanol](/img/structure/B4988310.png)
![N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-methylpropanamide](/img/structure/B4988322.png)
![N-ethyl-2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-(2-methyl-2-propen-1-yl)-1,3-oxazole-4-carboxamide](/img/structure/B4988332.png)
![4-ethyl-5-[3-(4-morpholinyl)propyl]-2-[4-(trifluoromethoxy)phenyl]-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B4988337.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,3-dichlorophenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4988343.png)
![6-amino-4-(2-chlorophenyl)-3-(trifluoromethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4988354.png)

![1-[2-(ethylthio)-5-pyrimidinyl]-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}methanamine](/img/structure/B4988358.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-3,3,3-trifluoro-N-methylpropanamide](/img/structure/B4988359.png)
![2-[5-(3-bromo-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4988361.png)
